(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol
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Overview
Description
(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol is a pyrroloindole.
Scientific Research Applications
Synthesis and Molecular Diversity
- Diverse Functionalization : Hexahydropyrrolo[2,3-b]indoles, closely related to the compound , have been synthesized using methods that introduce molecular diversity at the 3a-position of the pyrrolo[2,3-b]indole ring system. This process involves domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization (Kawasaki et al., 2005).
Chemical Transformations and Reactions
- Formation of Sterically Hindered Amines : Research on pyrrolo- and pyrido[1,2-a]indoles, similar to the compound in focus, has led to the synthesis of sterically hindered primary amines. This involves transformations from the corresponding 1-ol via mesylation and treatment with pyrrolidine (Jirkovsky et al., 1991).
- Enantioselective Total Synthesis : The enantioselective total synthesis of (−)-pseudophrynaminol, a pyrrolo[2,3-b]indole alkaloid, has been achieved. Key steps include a tandem cascade reaction involving olefination, isomerization, and asymmetric Claisen rearrangement (Kawasaki et al., 2003).
Novel Compounds and Derivatives
- Pyrrolocarbazole Analogs : The synthesis of pyrrolo[2,3-a]carbazole derivatives, which are analogs of the compound , has been achieved under Fischer indole cyclization conditions. This synthesis pathway provides insights into the structural modifications and potential applications of similar compounds (Fousteris et al., 2004).
- Alkaloids from Endophytic Fungi : Studies on endophytic fungi have yielded novel pyrrole and indole alkaloids, including derivatives similar to (3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol. These compounds expand the understanding of natural product chemistry and potential pharmacological applications (Li et al., 2008).
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |
InChI |
InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
HKGWQUVGHPDEBZ-STQMWFEESA-N |
Isomeric SMILES |
C[C@@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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